3-benzyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione
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Overview
Description
3-benzyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with benzyl and pyridin-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of a pyrrolidine derivative with benzyl and pyridin-3-ylmethyl substituents. One common method involves the condensation of a suitable pyrrolidine precursor with benzyl bromide and pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyrrolidine ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-benzyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(pyridin-2-ylmethyl)pyrrolidine-2,5-dione
- 3-benzyl-1-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione
- 1-benzyl-3-(pyridin-3-ylmethyl)pyrrolidine-2,4-dione
Uniqueness
3-benzyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and pyridin-3-ylmethyl groups provides a distinct structural framework that can interact with various molecular targets in unique ways .
Properties
IUPAC Name |
3-benzyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-10-15(9-13-5-2-1-3-6-13)17(21)19(16)12-14-7-4-8-18-11-14/h1-8,11,15H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZBEQKCSVSIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CN=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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